环己-3-烯-1-甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

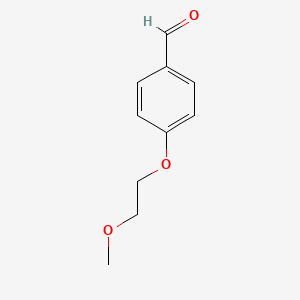

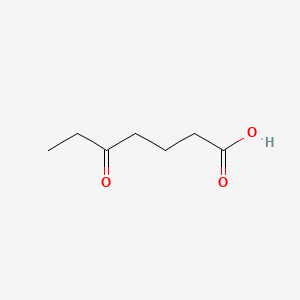

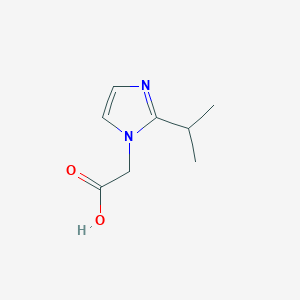

Cyclohex-3-ene-1-carbohydrazide is a chemical compound with the molecular formula C7H12N2O . It contains a total of 22 bonds: 10 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 six-membered ring, and 1 N hydrazine .

Synthesis Analysis

The synthesis of Cyclohex-3-ene-1-carbohydrazide involves the chiral resolution of cyclohex-3-ene-1-carboxylic acid . The chiral phenylethylamine is used as a chiral resolving agent, and the cyclohex-3-ene-1-carboxylic acid is split by forming diastereomer in acetone . This method of chemical resolution results in the separation of the enantiomers based on the difference in solubility of the diastereomers formed in acetone .Molecular Structure Analysis

The molecular structure of Cyclohex-3-ene-1-carbohydrazide consists of 22 bonds, including 10 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 six-membered ring, and 1 N hydrazine .Physical And Chemical Properties Analysis

Cyclohex-3-ene-1-carbohydrazide has a molecular weight of 140.183 Da . It contains 12 Hydrogen atoms, 7 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .科学研究应用

合成和化学转化

环己-3-烯-1-甲酰肼及其衍生物在复杂分子的合成中至关重要。例如,一项研究中标题化合物被用来理解结构构象,展示了其在晶体学和分子设计中的应用 (Sevim Türktekin Çelikesir 等,2013)。类似地,环己-3-烯衍生物已被用于闭环复分解合成复杂分子,表明它们在有机化学和药物开发中的效用 (Xin Cong & Z. Yao, 2006)。

催化和有机反应

研究还集中在环己-3-烯-1-甲酰肼衍生物的催化应用上。例如,通过柯蒂斯重排从环己-3-烯羧酸合成和转化烷基 N-(1-环己-3-烯基)氨基甲酸酯,证明了该化合物在促进有机反应中的多功能性,可能对药物合成和材料科学有用 (E. Gómez-Sánchez & J. Marco-Contelles, 2005)。

材料科学和液晶

此外,环己-3-烯-1-甲酰肼衍生物在材料科学中具有应用,特别是在液晶材料的合成中。研究表明,这些化合物在创造新的液晶环己烯和环己烷衍生物方面具有潜力,这可能对电子显示器和光学器件产生影响 (V. Bezborodov, V. Lapanik, & G. Sasnouski, 2002)。

环境和生物化学应用

相关化合物(如环己-1-烯羧酸盐)在微生物群落中的代谢突出了环己-3-烯-1-甲酰肼衍生物的环境和生物化学意义。这项研究可以帮助理解生物降解过程和有机污染物的微生物转化 (M. Elshahed 等,2001)。

安全和危害

未来方向

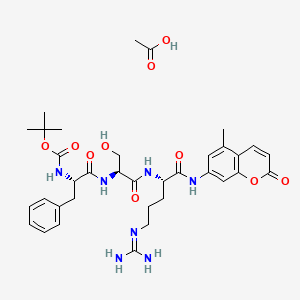

Cyclohex-3-ene-1-carbohydrazide could be a precursor for the important anticoagulant Edoxaban . Enantioselective synthesis of (S)-3-cyclohexene-1-carboxylic acid is of great significance . The complicated procedures and generation of massive solid waste discourage its chemical synthesis, and the alternative biocatalysis route calls for an enzyme capable of asymmetric hydrolysis of racemic methyl-3-cyclohexene-1-carboxylate .

作用机制

Mode of Action

It is suggested that it may interact with its targets, leading to changes in cellular processes . .

Biochemical Pathways

Cyclohex-3-ene-1-carbohydrazide may be involved in numerous biochemical pathways. For instance, it has been suggested that it plays a role in the pathways linked to various metabolic disorders and diseases including diabetes, viral and bacterial infections, lysosomal storage disorders, and cancer . .

Result of Action

It is suggested that it may have a role in the modulation of steric and aromatic interactions . .

Action Environment

The action, efficacy, and stability of Cyclohex-3-ene-1-carbohydrazide can be influenced by various environmental factors. For instance, it has been suggested that halides can affect the efficiency of organic contaminant destruction . .

生化分析

Biochemical Properties

Cyclohex-3-ene-1-carbohydrazide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as esterase BioH, which is known for its broad substrate spectrum The interaction between cyclohex-3-ene-1-carbohydrazide and esterase BioH involves the hydrolysis of the compound, leading to the formation of specific products

Cellular Effects

Cyclohex-3-ene-1-carbohydrazide has been studied for its effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the enantioselectivity of certain enzymes, which in turn impacts cellular processes . Additionally, cyclohex-3-ene-1-carbohydrazide’s interactions with biomolecules can lead to changes in cellular metabolism, highlighting its importance in biochemical research.

Molecular Mechanism

The molecular mechanism of cyclohex-3-ene-1-carbohydrazide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s hydrazide group allows it to form stable complexes with enzymes, leading to either inhibition or activation of enzymatic activity . These interactions can result in significant changes in gene expression, further elucidating the compound’s mechanism of action at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cyclohex-3-ene-1-carbohydrazide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that cyclohex-3-ene-1-carbohydrazide remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes . Understanding these temporal effects is essential for optimizing the compound’s use in biochemical research.

Dosage Effects in Animal Models

The effects of cyclohex-3-ene-1-carbohydrazide vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as enzyme inhibition and cellular toxicity . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in biochemical applications.

Metabolic Pathways

Cyclohex-3-ene-1-carbohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can lead to changes in metabolic flux and metabolite levels, impacting overall cellular function . Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of cyclohex-3-ene-1-carbohydrazide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Studying these transport mechanisms is crucial for optimizing the compound’s use in biochemical research.

Subcellular Localization

Cyclohex-3-ene-1-carbohydrazide’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its role in cellular processes and optimizing its use in biochemical applications.

属性

IUPAC Name |

cyclohex-3-ene-1-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c8-9-7(10)6-4-2-1-3-5-6/h1-2,6H,3-5,8H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSPWSLJBKFCGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60411734 |

Source

|

| Record name | Cyclohex-3-ene-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60411734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613656-69-2 |

Source

|

| Record name | Cyclohex-3-ene-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60411734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one](/img/structure/B1353175.png)

![6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1353176.png)

![1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B1353195.png)